3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
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Overview
Description
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 3-methylbenzamide to introduce the nitro group at the 4-position. This is followed by the formation of the pyrazole ring through a cyclization reaction involving 1,3,5-trimethyl-1H-pyrazole and a suitable aldehyde or ketone. The final step involves the coupling of the pyrazole moiety to the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Reduction: Reduction of the nitro group yields 3-methyl-4-amino-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitrobenzamide: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide: Similar structure but without the methyl group at the 3-position, which can affect its reactivity and biological properties.
Uniqueness
The presence of both the nitro group and the pyrazole moiety in 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide makes it unique.
Properties
IUPAC Name |
3-methyl-4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-7-12(5-6-14(9)19(21)22)15(20)16-8-13-10(2)17-18(4)11(13)3/h5-7H,8H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFQYELWNJQBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2C)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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